molecular formula C22H24N6O3 B2670540 1-(3,4-dimethylphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide CAS No. 946308-28-7

1-(3,4-dimethylphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2670540
CAS No.: 946308-28-7
M. Wt: 420.473
InChI Key: SCAGJWWUGVGQLY-UHFFFAOYSA-N
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Description

The compound 1-(3,4-dimethylphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a 3,4-dimethylphenyl substituent at the pyrrolidine nitrogen and a tetrazole ring linked via a methyl group to the carboxamide nitrogen. The tetrazole moiety is further substituted with a 4-methoxyphenyl group at its N1 position. Its molecular formula is C₂₁H₂₅N₆O₃, with a calculated molecular weight of 433.47 g/mol.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-14-4-5-18(10-15(14)2)27-13-16(11-21(27)29)22(30)23-12-20-24-25-26-28(20)17-6-8-19(31-3)9-7-17/h4-10,16H,11-13H2,1-3H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAGJWWUGVGQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the tetrazole group, and the attachment of the substituted phenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler analogs with fewer functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of tetrazoles can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of the 4-methoxyphenyl group into the tetrazole framework has been linked to enhanced antimicrobial efficacy .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Example AStaphylococcus aureus100 μg/mL
Example BEscherichia coli125 μg/mL

Anti-inflammatory Properties

Tetrazole derivatives have also been investigated for their anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models showed that certain tetrazole compounds exhibited comparable anti-inflammatory activity to standard drugs like diclofenac sodium .

CompoundED50 (μmol)Comparison Drug
Compound C9.28Indomethacin
Compound D8.50Indomethacin

UV Absorption

Compounds similar to the one have been explored for their UV absorption capabilities, making them suitable for incorporation into sunscreens and other protective coatings. The structural features of such compounds allow them to absorb harmful UV radiation effectively, thus enhancing the stability and longevity of products containing them .

Photostability in Coatings

The ability of certain derivatives to maintain stability under UV light exposure is crucial in the formulation of automotive coatings and other materials that require long-lasting performance in sunlight. The incorporation of these compounds can improve the durability and aesthetic qualities of coatings used in various applications .

Synthesis and Characterization

A significant body of work involves the synthesis of tetrazole-containing compounds and their subsequent characterization through techniques such as NMR and mass spectrometry. These studies not only confirm the structural integrity of synthesized compounds but also elucidate their potential interactions with biological targets .

Clinical Trials

While specific clinical trials involving this exact compound may be limited, related tetrazole derivatives have undergone preliminary testing in clinical settings for their efficacy against infections resistant to conventional antibiotics. The results from these trials underscore the importance of further research into similar compounds for therapeutic use .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

1-(3,4-Dimethylphenyl)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

  • Molecular Formula : C₁₇H₂₀N₄O₂S
  • Molecular Weight : 344.43 g/mol
  • Substituents :

  • Pyrrolidine N1: 3,4-Dimethylphenyl
  • Carboxamide N: 5-Ethyl-1,3,4-thiadiazole
    • Key Differences : Replaces the tetrazole ring with a thiadiazole and substitutes the methoxyphenyl group with an ethyl chain. The sulfur atom in thiadiazole may enhance lipophilicity compared to the nitrogen-rich tetrazole .

1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

  • Molecular Formula : C₁₇H₁₈FN₅O₂S
  • Molecular Weight : 383.42 g/mol
  • Substituents :

  • Pyrrolidine N1: 4-Fluorophenyl
  • Carboxamide N: 5-Isopropyl-thiadiazole
    • Key Differences : Incorporates a fluorophenyl group (electron-withdrawing) and an isopropyl-thiadiazole, which may improve metabolic stability compared to methoxy-substituted derivatives .

1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide Molecular Formula: C₂₈H₂₇FN₄O₅ Molecular Weight: 534.54 g/mol Substituents:

  • Pyrrolidine N1: 4-Phenoxy group with a fluorophenyl carbamate
  • Carboxamide N: 4-Methoxybenzyl
    • Key Differences : Features an ether-linked fluorophenyl carbamate and a benzyl group, increasing steric bulk and polarity compared to the target compound’s tetrazole-methyl linkage .

Structural and Functional Insights

  • Substituent Effects: 3,4-Dimethylphenyl (target): Electron-donating methyl groups may increase steric hindrance, affecting binding pocket interactions. 4-Methoxyphenyl (target): The methoxy group introduces polarity, enhancing solubility but possibly reducing CNS penetration compared to nonpolar substituents like ethyl .
  • Molecular Weight and Solubility :

    • The target compound’s higher molecular weight (433.47 g/mol) compared to thiadiazole analogues (~344–383 g/mol) may reduce aqueous solubility, a common challenge in drug development.

Biological Activity

The compound 1-(3,4-dimethylphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The structure of the compound includes:

  • A pyrrolidine ring
  • A carboxamide functional group
  • Two phenyl groups with methyl and methoxy substitutions
  • A tetrazole moiety

This unique combination of functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds containing the tetrazole moiety often exhibit significant anticancer activities. The mechanism of action typically involves the inhibition of critical enzymes related to cancer cell proliferation, such as:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerase II

A study highlighted that derivatives of tetrazole can inhibit tumor growth by targeting these enzymes, making them promising candidates for anticancer drug development .

Antimicrobial Activity

Compounds similar to the one have shown antimicrobial properties against various pathogens. The presence of the dimethylphenyl group is believed to enhance lipophilicity, allowing better penetration into microbial membranes. This property is essential for developing new antimicrobial agents .

Anti-inflammatory Effects

The presence of the pyrrolidine and carboxamide groups in the structure may contribute to anti-inflammatory effects. Research on related compounds has indicated that they can modulate inflammatory pathways, potentially reducing inflammation in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Activity

In a specific study involving a series of tetrazole derivatives, one compound demonstrated an IC50 value of 1.61 µg/mL against human colorectal cancer cells (HT29). The study concluded that modifications in the phenyl rings significantly affected the anticancer activity, emphasizing the importance of structural optimization .

Case Study 2: Antimicrobial Testing

A derivative similar to our compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antimicrobial activity. This suggests that further modifications could enhance efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituents on Phenyl Rings : Methyl and methoxy groups enhance bioactivity by improving solubility and interaction with biological targets.
  • Pyrrolidine Ring : Essential for maintaining structural integrity and facilitating interactions with enzymes.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves alkylation and cyclization steps. A general procedure includes using N,N-dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and reacting intermediates like 5-substituted tetrazoles with chlorinated precursors under mild conditions. For example, alkylation of 1,3,4-oxadiazole-2-thiol derivatives with RCH₂Cl in DMF at room temperature has been employed for structurally similar compounds . Cyclization steps using α-haloketones and amides under acidic/basic conditions are also applicable for forming the pyrrolidine and tetrazole moieties .

Q. Which spectroscopic methods are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm and aromatic protons at δ 6.8–7.4 ppm) .
  • IR spectroscopy : To identify functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and tetrazole rings (C-N stretches at ~1450 cm⁻¹) .
  • Mass spectrometry : For molecular weight validation and fragmentation pattern analysis.

Q. What solvents and conditions are optimal for its solubility and stability?

The compound is soluble in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO). Stability studies recommend storage at –20°C under inert atmospheres to prevent hydrolysis of the tetrazole ring or oxidation of methoxy groups. Purity (>95%) can be maintained using silica gel chromatography during synthesis .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize its synthesis?

DoE methodologies, such as response surface modeling, can systematically vary parameters (e.g., temperature, reagent stoichiometry, reaction time) to maximize yield and purity. For example, flow-chemistry systems enable precise control of reaction conditions, reducing side products in multi-step syntheses. Statistical tools like ANOVA help identify critical factors, such as the optimal molar ratio of K₂CO₃ to thiol intermediates (1.2:1) .

Q. What are the key reaction mechanisms for functional group transformations?

  • Methoxy group oxidation : Using KMnO₄ or CrO₃ in acidic media converts methoxy groups to aldehydes or carboxylic acids .
  • Carboxamide reduction : LiAlH₄ reduces the carboxamide to an amine, enabling further derivatization .
  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) on aromatic rings modifies electronic properties for structure-activity studies .

Q. How can computational methods aid in target identification?

Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like enzymes or receptors. For example, docking the tetrazole moiety into hydrophobic pockets of microbial enzymes (e.g., dihydrofolate reductase) can rationalize antimicrobial activity observed in vitro .

Q. How to resolve contradictions in biological assay data?

Conflicting results (e.g., variable IC₅₀ values in antifungal assays) require:

  • Purity validation : Re-analyzation via HPLC to exclude impurities.
  • Dose-response replication : Testing multiple concentrations in triplicate.
  • Positive controls : Comparing with known inhibitors (e.g., fluconazole) to calibrate assay conditions .

Q. What strategies enhance selectivity in electrophilic substitutions?

  • Directed ortho-metallation : Using directing groups (e.g., methoxy) to control regiochemistry.
  • Protecting groups : Temporarily blocking reactive sites (e.g., acetylation of amines) during functionalization .

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